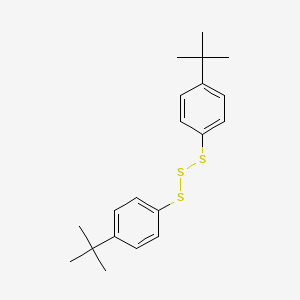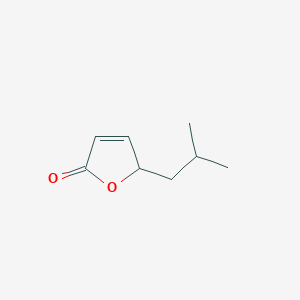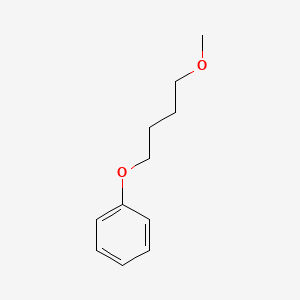
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione is a complex organic compound with a unique structure that includes a thiazolidinethione ring
Métodos De Preparación
The synthesis of 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione typically involves multi-step organic reactions. One common synthetic route includes the reaction of alpha-methylphenethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazolidinethione ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinethione ring, often using halogenated reagents to introduce new functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. The thiazolidinethione ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 4-Hydroxy-3-(alpha-methylphenethyl)-4-phenyl-2-thiazolidinethione include other thiazolidinethione derivatives and related heterocyclic compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, 4-Hydroxy-3-methoxybenzyl alcohol and 3-Amino-4-hydroxyphenethanolamine derivatives are structurally related but have distinct properties and applications .
Propiedades
Número CAS |
23619-09-2 |
|---|---|
Fórmula molecular |
C18H19NOS2 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
4-hydroxy-4-phenyl-3-(1-phenylpropan-2-yl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C18H19NOS2/c1-14(12-15-8-4-2-5-9-15)19-17(21)22-13-18(19,20)16-10-6-3-7-11-16/h2-11,14,20H,12-13H2,1H3 |
Clave InChI |
KGNCBKVGLKGECJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)N2C(=S)SCC2(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)



![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)

![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)




![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)

